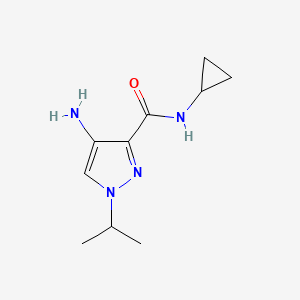![molecular formula C26H21FN6O B2688234 N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1112447-35-4](/img/structure/B2688234.png)
N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide, commonly known as CFTR modulator, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications.
Scientific Research Applications
Spectroscopic and Quantum Computational Analysis
A study by Jenepha Mary et al. (2022) explored the vibrational spectroscopic signatures of a similar compound, focusing on the effects of rehybridization and hyperconjugation. The research utilized Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations, to characterize the molecule. The density functional theory model revealed the compound's geometric equilibrium and highlighted stereo-electronic interactions contributing to its stability. This study provides foundational knowledge for understanding the electronic properties and potential applications of such compounds in materials science and molecular engineering.
Photovoltaic Efficiency and Non-Linear Optical Activity
Y. Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, including compounds structurally related to N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide. The study assessed their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their non-linear optical (NLO) activities. These compounds showed promising light harvesting efficiency and good free energy of electron injection, making them suitable for application in photovoltaic cells. The research underscores the compound's potential utility in the development of new materials for solar energy conversion and optoelectronic devices.
Structural and Molecular Docking Analysis
Research by Mphahlele et al. (2017) on novel N-derivatives showcased the synthesis and evaluation of compounds for antiplasmodial properties, providing insights into their possible mode of action against malaria parasites through molecular docking studies. This highlights the compound's relevance in drug discovery and design, particularly in the search for new antimalarial agents.
Antioxidant and Antitumor Activities
A study by El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of synthesized nitrogen heterocycles, demonstrating the compound's potential in medicinal chemistry for developing new therapeutic agents.
Supramolecular Assembly and Molecular Conformations
Research on halogenated C,N-diarylacetamides by Nayak et al. (2014) analyzed molecular conformations and supramolecular assembly, contributing to the understanding of the compound's crystal packing and intermolecular interactions. This knowledge is crucial for the development of materials with specific physical properties and for the design of molecular devices.
properties
IUPAC Name |
3-(3-fluorophenyl)-5-[2-(4-pyridin-2-ylpiperazin-1-yl)quinolin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O/c27-19-7-5-6-18(16-19)25-30-26(34-31-25)21-17-24(29-22-9-2-1-8-20(21)22)33-14-12-32(13-15-33)23-10-3-4-11-28-23/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUZBADZLZHODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4C(=C3)C5=NC(=NO5)C6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2688152.png)
![1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2688153.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2688157.png)
![N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2688159.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688164.png)



![N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide](/img/structure/B2688170.png)
![N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2688171.png)

